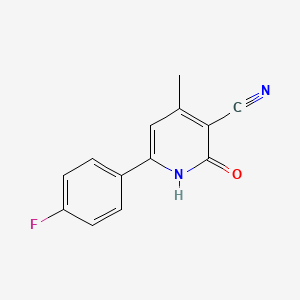

6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative synthesized via a four-component reaction involving acetophenone derivatives, aldehydes, ammonium acetate, and ethyl cyanoacetate or malononitrile . This compound features a 4-fluorophenyl group at position 6, a methyl group at position 4, and a cyano substituent at position 2. Key physicochemical properties include:

- Yield: 85%

- Melting Point: 301–303 °C

- IR Data: 3320 cm⁻¹ (NH), 2210 cm⁻¹ (CN), 1642 cm⁻¹ (C=O)

- ¹H-NMR: δ 3.91 (s, -OCH₃), 6.72 (s, pyridone C5-H), 7.06–7.78 (m, aromatic & NH)

- Molecular Formula: C₁₉H₁₃FN₂O₂ .

It is primarily investigated for anticancer activity, with structural analogs showing inhibition against HT-29 colon and MDA-MB-231 breast cancer cell lines .

Structure

3D Structure

Properties

IUPAC Name |

6-(4-fluorophenyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O/c1-8-6-12(16-13(17)11(8)7-15)9-2-4-10(14)5-3-9/h2-6H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTCNJCPCQHFLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)C2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408199 | |

| Record name | AC1NOFBA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477320-29-9 | |

| Record name | 6-(4-Fluorophenyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477320-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1NOFBA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common method is the cyclization of a suitable precursor, such as a 4-fluorophenyl-substituted β-ketoester, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has been studied for its potential biological activities, including antiproliferative and antimicrobial properties.

Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and bacterial infections.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activities. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2-dihydropyridine-3-carbonitriles, where substituents at positions 4, 6, and the heteroatom at position 2 (O vs. S) modulate bioactivity. Key comparisons include:

Structure-Activity Relationships (SAR)

Substituent Effects on Anticancer Activity: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group enhances cytotoxicity by stabilizing the enol form of the pyridone ring, facilitating interactions with kinase active sites . Methoxy vs. Hydroxy: Methoxy groups (e.g., compound 23 in ) show higher IC₅₀ values compared to hydroxy analogs, likely due to reduced hydrogen-bonding capacity . Thioxo vs. Oxo: Thioxo derivatives (e.g., 6a in ) exhibit lower melting points and altered pharmacokinetics, though their anticancer efficacy remains understudied .

Physicochemical Properties :

- Melting Points : Correlate with crystallinity; fluorinated derivatives (e.g., 301–303 °C vs. 110–112 °C for thioxo analogs ) suggest stronger intermolecular interactions.

- Spectral Signatures : CN stretches in IR range from 2210 cm⁻¹ (oxo) to 2133 cm⁻¹ (thioxo), reflecting electronic effects of adjacent groups .

Biological Targets: Survivin/PIM1 Kinase: Fluorophenyl-containing analogs show strong docking scores, suggesting dual targeting . Antioxidant Activity: Non-fluorinated analogs (e.g., 4-bromophenyl derivatives) exhibit radical scavenging up to 79.05%, though this is absent in the primary compound .

Key Research Findings

- Fluorine Positioning : Para-fluorine (as in the primary compound) optimizes steric and electronic effects for kinase inhibition, while ortho-fluorine (e.g., 3ai in ) may enhance metabolic stability .

- Synthetic Efficiency: The four-component reaction yields 68–91% for most derivatives, with ethyl cyanoacetate favoring oxo products and malononitrile yielding thioxo analogs .

- Crystallography: Fluorine atoms in analogs like 4-(4-fluoro-3-phenoxyphenyl)-6-(4-fluorophenyl) stabilize supramolecular assemblies via C–F···H interactions, critical for solid-state stability .

Biological Activity

6-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 477320-29-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, synthesizing relevant research findings, case studies, and biological activity data.

Molecular Formula: C₁₃H₉FN₂O

Molecular Weight: 228.22 g/mol

CAS Number: 477320-29-9

MDL Number: MFCD08446802

The compound features a dihydropyridine structure, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds with dihydropyridine structures can exhibit a range of biological activities. The specific activities of this compound have been investigated in various studies.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound. For instance, it has been tested against various bacterial strains and shown to possess significant inhibitory effects.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

2. Anti-inflammatory Activity

In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. A study indicated that it could reduce the activation of human hepatic stellate cells, which are implicated in liver fibrosis.

Case Study 1: Inhibition of Hepatic Stellate Cells

A study published in MDPI assessed the effects of various synthesized compounds on hepatic stellate cells (LX2). The results showed that this compound significantly inhibited cell activation at a concentration of 10 μM, suggesting its potential in treating liver fibrosis .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of related dihydropyridine compounds. While specific tests on this compound were limited, structural analogs demonstrated effective antifungal activity against strains such as Cytospora and Fusarium . This suggests that further exploration of this compound's antifungal potential could be warranted.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the fluorophenyl group may enhance its interaction with biological targets due to increased lipophilicity and electronic effects.

Q & A

Q. Advanced

- Anticancer Screening : Derivatives are tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For example, IC₅₀ values of 10–50 µM have been reported for similar dihydropyridines .

- Data Contradictions : Discrepancies in activity may arise from substituent positioning. For instance, 4-methyl vs. 4-methoxyphenyl groups alter steric hindrance, affecting target binding. Cross-validation using orthogonal assays (e.g., apoptosis markers) and computational docking can resolve inconsistencies .

How can reaction conditions be optimized to improve synthetic efficiency for scaled-up production?

Q. Advanced

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization by 30% under mild conditions (40°C) .

- Solvent Systems : Binary mixtures (e.g., ethanol-water) enhance intermediate solubility, reducing side products .

- Workflow Monitoring : Real-time TLC and in situ IR track reaction progress, enabling rapid adjustments .

What computational methods predict the compound’s reactivity and interactions with biological targets?

Q. Advanced

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, the nitrile group shows high electrophilicity (FMO gap ~5 eV) .

- Molecular Docking : Models interactions with COX-2 or kinase targets. The 4-fluorophenyl group forms π-π stacking with Tyr385 in COX-2, explaining anti-inflammatory activity .

How does substituent variation (e.g., methyl vs. methoxy) impact structure-activity relationships (SAR)?

Q. Advanced

- 4-Methyl Group : Enhances lipophilicity (logP +0.5), improving membrane permeability but reducing solubility.

- 4-Fluorophenyl : Electron-withdrawing effects stabilize the dihydropyridinone ring, increasing metabolic stability .

- Methoxy Substituents : Introduce hydrogen-bonding capacity, boosting affinity for polar binding pockets (ΔIC₅₀ = 8 µM vs. methyl analogs) .

What crystallographic data confirm the compound’s solid-state structure?

Q. Advanced

- Single-Crystal X-ray Diffraction : Monoclinic crystal system (space group P21/n) with unit cell parameters a = 9.52 Å, b = 13.88 Å, c = 12.11 Å, and β = 97.8°. Hydrogen bonds between C=O and NH groups stabilize the lattice .

What challenges arise during scale-up synthesis, and how are they mitigated?

Q. Advanced

- Purification : Column chromatography is impractical for large batches. Switch to recrystallization using ethyl acetate/hexane mixtures (purity >98%) .

- Exothermic Reactions : Use jacketed reactors to control temperature spikes during cyclization .

What reaction mechanisms explain the formation of the dihydropyridinone core?

Q. Advanced

- Cyclocondensation : β-Aminoesters undergo nucleophilic attack by formamide, followed by dehydration to form the six-membered ring. DFT studies show a 20 kcal/mol activation barrier for this step .

- Oxidation Pathways : The methylthio group in analogs oxidizes to sulfoxides (e.g., with H₂O₂), requiring inert atmospheres to prevent undesired byproducts .

How is the compound’s stability assessed under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.